2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy)
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Overview
Description
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is a chemical compound known for its stability and unique properties. It is a piperidine derivative with two oxygen atoms attached to the nitrogen atom, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out at elevated temperatures, usually between 50-70°C, to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) undergoes various types of chemical reactions, including:
Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced back to 2,2,6,6-tetramethylpiperidine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and sodium bromide, often used in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride can be used to revert the compound to its original form.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Reduction: The primary product is 2,2,6,6-tetramethylpiperidine.
Substitution: Various substituted piperidine derivatives are formed depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions, particularly in the selective oxidation of alcohols to aldehydes and ketones.
Biology: It is employed in the study of free radicals and their effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) involves its ability to act as a radical scavenger. It captures free radicals and prevents them from causing damage to other molecules. This property is particularly useful in oxidation reactions, where it facilitates the conversion of alcohols to aldehydes and ketones by forming a stable intermediate that can be further oxidized .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy), used as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative used in the synthesis of various organic compounds.
2,2,6,6-Tetramethyl-4-piperidinol: Used as a stabilizer in polymer production .
Uniqueness
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is unique due to its dual oxygen atoms attached to the nitrogen atom, which enhances its stability and reactivity in oxidation reactions. Its ability to act as a radical scavenger also sets it apart from other similar compounds, making it highly valuable in both research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7H,5-6H2,1-4H3 |
InChI Key |
ITYAEKRKMGBQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)[O])C |
Origin of Product |
United States |
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